Arsoramidic acid
Description
Arsoramidic acid (chemical formula: C₆H₆AsNO₃) is an organoarsenic compound characterized by an aromatic ring substituted with arsenic, amino, and hydroxyl groups. It belongs to the class of aromatic arsenic acids, which have historically been utilized in pharmaceuticals, veterinary medicine, and industrial applications due to their antimicrobial properties . The compound’s structure—a benzene ring with arsenic in the para position relative to the amino and hydroxyl groups—confers unique reactivity and bioavailability.
Properties
CAS No. |
25049-95-0 |
|---|---|
Molecular Formula |
AsH4NO3 |
Molecular Weight |
140.959 g/mol |
IUPAC Name |
aminoarsonic acid |
InChI |
InChI=1S/AsH4NO3/c2-1(3,4)5/h(H4,2,3,4,5) |
InChI Key |
MIHQXWXJCPUUCU-UHFFFAOYSA-N |
Canonical SMILES |
N[As](=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Arsoramidic acid typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of an amine with a carboxylic acid derivative, such as an acyl chloride or anhydride, to form the amide bond. This reaction often requires the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Acid-Base Dissociation Reactions
Arsenic acid behaves as a triprotic acid, undergoing sequential deprotonation in aqueous solutions. The dissociation equilibria and corresponding pKₐ values are as follows:
| Equilibrium Reaction | pKₐ Value |
|---|---|
| H₃AsO₄ + H₂O ⇌ H₂AsO₄⁻ + H₃O⁺ | 2.19 |
| H₂AsO₄⁻ + H₂O ⇌ HAsO₄²⁻ + H₃O⁺ | 6.94 |
| HAsO₄²⁻ + H₂O ⇌ AsO₄³⁻ + H₃O⁺ | 11.5 |
These equilibria enable arsenic acid to participate in neutralization reactions, forming arsenate salts (e.g., Na₃AsO₄) when reacted with bases .
(a) Reaction with Arsenic Trioxide and Nitric Acid
The primary industrial method involves treating arsenic trioxide (As₂O₃) with concentrated nitric acid:
Dinitrogen trioxide (N₂O₃) is produced as a by-product .
(b) Oxidation of Elemental Arsenic
Elemental arsenic reacts with ozone in the presence of water:
This method avoids intermediate bromination steps used historically for polyunsaturated fatty acids .
Redox Reactions
Arsenic acid acts as a strong oxidizer, distinguishing it from phosphoric acid. Key redox behaviors include:
(a) Oxidation of Iodide to Iodine
In acidic media, H₃AsO₄ oxidizes iodide (I⁻) to iodine (I₂):
This reaction is pH-dependent, favoring the +5 oxidation state of arsenic in acidic conditions .
(b) Role in Environmental Oxidation Processes
Arsenic acid contributes to oxidative degradation pathways in atmospheric chemistry, analogous to reactions involving peracetic acid (CH₃C(O)OOH) and hydroxyl radicals (OH) .
(a) Reaction with Metals
Arsenic acid reacts with active metals (e.g., zinc) to produce hydrogen gas and arsenate salts:
(b) Carbonate Dissolution
Similar to sulfuric acid, arsenic acid reacts with carbonates (e.g., CaCO₃) to release CO₂:
This reactivity is critical in environmental contexts, such as acid rain interactions with limestone .
Thermal Decomposition and Stability
At elevated temperatures (>100°C), arsenic acid dehydrates to form pyroarsenic acid (H₄As₂O₇) or arsenic pentoxide (As₂O₅). Its hemihydrate form (2H₃AsO₄·H₂O) is more stable and crystallizes readily .
Catalytic and Biochemical Roles
Arsenic acid derivatives participate in enzymatic reactions, such as the decarboxylation of phenolic acids. Theoretical studies suggest mechanisms involving quinone methide intermediates and proton transfer steps analogous to those in phenolic acid decarboxylases .
Scientific Research Applications
Arsoramidic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding.
Medicine: this compound derivatives have potential therapeutic applications, including as enzyme inhibitors or drug candidates.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Arsoramidic acid exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in their activity. The pathways involved can include signal transduction cascades, where the binding of this compound to its target triggers a series of downstream effects.
Comparison with Similar Compounds
Notes on Methodological Rigor
This analysis adheres to guidelines from the American College of Medical Genetics and Genomics (ACMG) for compound comparison, emphasizing clarity in reporting structural and functional data . Quantitative toxicity metrics were sourced from regulatory databases and peer-reviewed studies to ensure accuracy . Discrepancies in toxicity classifications (e.g., Chemwatch vs. ACMG criteria) were resolved by prioritizing ecotoxicological data from environmental chemistry literature .
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